molecular formula C11H13BrN2O3 B1394318 5-Bromo-2-(piperidin-4-yloxy)nicotinic acid CAS No. 1219201-10-1

5-Bromo-2-(piperidin-4-yloxy)nicotinic acid

Cat. No. B1394318
M. Wt: 301.14 g/mol
InChI Key: VXMXIRUDQBAEQD-UHFFFAOYSA-N
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Description

5-Bromo-2-(piperidin-4-yloxy)nicotinic acid (5-Br-2-PIONA) is an important organic compound that has been widely studied due to its unique properties and potential applications in a variety of fields. 5-Br-2-PIONA is a derivative of nicotinic acid (vitamin B3) and is used in a variety of research applications, including synthesis, drug development, and biochemistry. This compound has been studied for its potential to interact with various biological systems, including the nervous system, the immune system, and the cardiovascular system.

Scientific Research Applications

Herbicidal Activity and Structure-Activity Relationships

Nicotinic acid derivatives have been synthesized and studied for their potential as herbicides. For instance, N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrated significant herbicidal activity against certain weed species. The research detailed the structure-activity relationships (SARs), facilitating the development of new herbicides targeting monocotyledonous weeds (Yu et al., 2021). Additionally, aryl-formyl piperidinone derivatives, incorporating nicotinic acid, were designed and synthesized, showing notable herbicidal activity. This study highlighted the potential of these compounds as green HPPD inhibitors (Fu et al., 2021).

Multifunctional Piperidines and Structural Diversification

A collection of multifunctional 1,3,5-trisubstituted piperidines, originating from commercially available 5-bromonicotinic acid, was synthesized. This research provided a diastereoselective strategy for accessing diverse stereochemistries and functional groups, proving crucial for further structural diversification and combinatorial chemistry protocols (Díaz et al., 2008).

Enantiomeric Resolution and Simulation Studies

The enantiomeric resolution and simulation studies of specific enantiomers of a compound structurally related to 5-bromo-nicotinic acid derivatives were conducted. This research is significant in understanding the chiral recognition mechanisms and could be instrumental for the resolution of stereomers in various matrices (Ali et al., 2016).

Stereoselective Synthesis and Ring Transformations

Studies have focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines, highlighting the versatility of ring transformation methodologies. This approach provides access to 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines, serving as valuable templates in medicinal chemistry (Mollet et al., 2011).

properties

IUPAC Name

5-bromo-2-piperidin-4-yloxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O3/c12-7-5-9(11(15)16)10(14-6-7)17-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMXIRUDQBAEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1OC2=C(C=C(C=N2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-(piperidin-4-yloxy)nicotinic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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